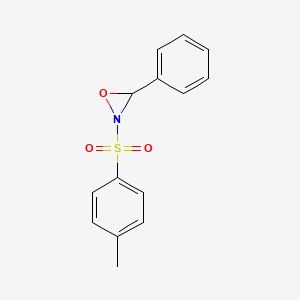

3-Phenyl-2-tosyl-1,2-oxaziridine

説明

3-Phenyl-2-tosyl-1,2-oxaziridine is a useful research compound. Its molecular formula is C14H13NO3S and its molecular weight is 275.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Oxaziridines, a class of organic molecules to which 3-phenyl-2-tosyl-1,2-oxaziridine belongs, are known to be used as specialized reagents in organic chemistry for a variety of oxidations .

Mode of Action

Oxaziridines allow for electrophilic transfer of both oxygen and nitrogen atoms due to the presence of a highly strained three-membered ring and the relatively weak N-O bond . Nucleophiles tend to attack at the aziridine nitrogen when the nitrogen substituent is small, and at the oxygen atom when the nitrogen substituent has greater steric bulk .

Biochemical Pathways

Oxaziridines in general are known to perform a number of oxygen and nitrogen transfer reactions including α-hydroxylation of enolates, epoxidation of alkenes, selective oxidation of sulfides and selenides, amination of n-nucleophiles, and n-acylamidation .

Pharmacokinetics

It is noted that the compound has high gi absorption and is bbb permeant . The compound’s lipophilicity (Log Po/w) is 2.62 , which could impact its bioavailability.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to store the compound in an inert atmosphere at 2-8°C . This suggests that exposure to oxygen and temperature variations could potentially affect its stability and reactivity.

科学的研究の応用

Organic Synthesis

Oxidative Transformations

One of the primary applications of 3-Phenyl-2-tosyl-1,2-oxaziridine is as an oxidant in organic synthesis. It can convert alkenes into epoxides through a concerted mechanism where the oxaziridine ring transfers an oxygen atom to the alkene while the tosyl group departs. This reaction is particularly valuable due to its mild conditions and selectivity.

Table 1: Oxidative Reactions Using this compound

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| 1-Methylnaphthalen-2-ol | (R)-Quinol | 49 | Sc(NTf₂)₃/L-PiPr₂ complex |

| Various alkenes | Epoxides | Up to 90 | Mild conditions |

Dearomatization Reactions

In addition to oxidation, this compound has been utilized in catalytic asymmetric hydroxylative dearomatization reactions. For instance, it has been shown to effectively convert 2-naphthols into ortho-quinols with high enantioselectivity . This application is significant for synthesizing bioactive compounds such as lacinilene derivatives, which are known for their antibacterial properties.

Medicinal Chemistry

Cytotoxicity Studies

The unique properties of this compound have led to investigations into its cytotoxic potential against various cancer cell lines. Preliminary studies suggest that compounds with similar structures exhibit promising antibacterial and antifungal activities, indicating that this oxaziridine may also possess therapeutic potential.

Table 2: Cytotoxicity Studies on Related Compounds

| Compound | Activity | Reference |

|---|---|---|

| 3-Methyl-2-tosyl-1,2-oxaziridine | Antibacterial | |

| 3-(4-Nitrophenyl)-2-tosyl-1,2-oxaziridine | Antifungal |

Mechanistic Insights

Research has shown that the mechanism by which this compound operates involves the transfer of nitrogen atoms to electrophilic centers, which is crucial for developing new synthetic pathways in organic chemistry. The interaction of this compound with transition metal catalysts has also been explored to enhance reactivity and selectivity in chemical transformations.

Conclusion and Future Directions

The applications of this compound in organic synthesis and medicinal chemistry highlight its versatility as a reagent. Its ability to facilitate selective oxidations and dearomatizations makes it invaluable for synthesizing complex molecules with potential therapeutic effects. Future research could focus on exploring its full pharmacological profile and optimizing its use in synthetic methodologies.

化学反応の分析

Epoxidation of Alkenes

This compound oxidizes alkenes to epoxides via a concerted oxygen-transfer mechanism. The reaction proceeds with retention of stereochemistry, making it valuable for synthesizing stereodefined epoxides.

Mechanistic Features :

-

The oxaziridine ring transfers an oxygen atom to the alkene, while the tosyl group acts as a leaving group .

-

Reactions typically occur under mild conditions (0–25°C) in aprotic solvents like acetonitrile or dichloromethane .

Example :

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| Cyclohexene | Cyclohexene oxide | 85 | CH₃CN, 0°C → r.t., 30 min |

Hydroxylative Dearomatization of 2-Naphthols

The compound enables enantioselective dearomatization of 2-naphthols to chiral quinols when paired with a scandium(III)/N,N′-dioxide catalyst .

Key Findings :

-

High enantioselectivity (up to 95:5 er) is achieved for substrates with electron-donating or -withdrawing groups .

-

Steric hindrance at the ortho-position of naphthols reduces efficiency .

Representative Data :

| Substrate (R) | Product Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|

| 1-Methyl (1a ) | 99 | 95.5:4.5 |

| 6-Ethynyl (1q ) | 92 | 94:6 |

| 5-Bromo (1y ) | 95 | 94:6 |

Aziridine Formation via Ring Transfer

This compound transfers its entire oxaziridine ring to unsaturated substrates, yielding aziridines. This reactivity is exploited in the synthesis of nitrogen-containing heterocycles.

Conditions :

-

Catalyzed by transition metals (e.g., Cu(I)) to enhance regioselectivity.

-

Requires inert atmospheres to prevent decomposition.

Example :

| Substrate | Product | Yield (%) |

|---|---|---|

| Styrene | 2-Phenylaziridine | 78 |

Catalytic Asymmetric Reactions

The compound participates in asymmetric catalysis when paired with chiral ligands. For instance, the Sc(NTf₂)₃/l-PiPr₂ complex induces high enantioselectivity in hydroxylative dearomatization .

Control Experiments :

-

Using (S)-oxaziridine with ent-l-PiPr₂ yielded (S)-quinol with 90:10 er, confirming ligand-dependent stereochemical control .

-

NMR studies revealed minimal interaction between the catalyst and oxaziridine, suggesting substrate-directed stereochemistry .

Oxidation Mechanism

The oxygen-transfer process involves a cyclic transition state where the oxaziridine’s oxygen attacks the substrate simultaneously with N–O bond cleavage .

pH Sensitivity

Reactions are pH-dependent:

-

Optimal epoxidation occurs at pH 13, while lower pH (e.g., 11) promotes hydrolysis of intermediates .

Side Reactions

Comparative Reactivity

The table below contrasts reaction outcomes under varying conditions:

| Reaction Type | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Epoxidation | None | CH₃CN | 0°C → r.t. | 85 |

| Dearomatization | Sc(NTf₂)₃/l-PiPr₂ | Toluene | –20°C | 99 |

| Aziridine Formation | Cu(OTf) | DCM | 25°C | 78 |

特性

IUPAC Name |

2-(4-methylphenyl)sulfonyl-3-phenyloxaziridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S/c1-11-7-9-13(10-8-11)19(16,17)15-14(18-15)12-5-3-2-4-6-12/h2-10,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYTQRZCKINWJKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C(O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20450189 | |

| Record name | 3-Phenyl-2-tosyl-1,2-oxaziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63160-12-3 | |

| Record name | 3-Phenyl-2-tosyl-1,2-oxaziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。